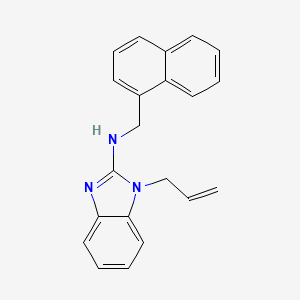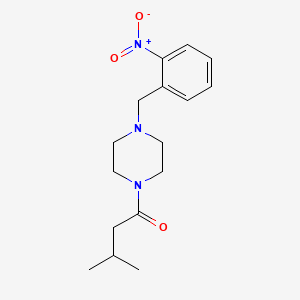![molecular formula C15H13N3O3S B5741544 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide](/img/structure/B5741544.png)
2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide, also known as FAC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of thiosemicarbazones, which are known for their diverse biological activities. FAC has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and viral replication.
Biochemical and Physiological Effects:
2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide has also been shown to inhibit the activity of various enzymes involved in cell proliferation, such as ribonucleotide reductase and thymidylate synthase. Additionally, 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, thereby reducing inflammation. 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide has also been shown to inhibit the replication of certain viruses, such as HIV and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide in lab experiments is its diverse biological activities, which make it a promising candidate for the development of new drugs. Additionally, 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide in lab experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide. One of the main areas of focus is the development of new drugs based on the structure of 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide and its potential therapeutic applications. Furthermore, more research is needed to evaluate the toxicity of 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide and its potential side effects in vivo. Overall, the research on 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide has the potential to lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide involves the reaction of 2-aminobenzamide with 3-(2-furyl)acrylic acid and thiosemicarbazide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various areas of medicine. It has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide has been shown to possess anti-viral properties by inhibiting the replication of certain viruses.
Eigenschaften
IUPAC Name |
2-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c16-14(20)11-5-1-2-6-12(11)17-15(22)18-13(19)8-7-10-4-3-9-21-10/h1-9H,(H2,16,20)(H2,17,18,19,22)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNAKGGQZVZFSD-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5741465.png)

![7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5741489.png)

![2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)
![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)
![2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5741528.png)



![methyl [2-(3-chlorophenyl)ethyl]carbamate](/img/structure/B5741557.png)
![N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5741559.png)

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5741574.png)